molecular formula C24H29N3O3 B2422824 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 881789-81-7

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2422824
CAS No.: 881789-81-7
M. Wt: 407.514
InChI Key: DWHPWLBVXRMHOL-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound featuring a piperazine ring, a pyrrolidinone ring, and various aromatic substituents

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-17-5-4-6-22(18(17)2)25-11-13-26(14-12-25)24(29)19-15-23(28)27(16-19)20-7-9-21(30-3)10-8-20/h4-10,19H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPWLBVXRMHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethylphenyl)piperazine
  • 1-(4-Methoxyphenyl)pyrrolidin-2-one
  • 4-(Pyrrolidin-1-yl)benzonitrile

Uniqueness

What sets 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of approximately 368.49 g/mol. The structure features a pyrrolidinone core substituted with piperazine and aromatic groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight368.49 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The compound is believed to exert its biological effects through several mechanisms:

  • Receptor Modulation : It has been shown to interact with various receptors, including dopamine and serotonin receptors, which may contribute to its psychoactive properties.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, enhancing synaptic availability of neurotransmitters.
  • Cellular Signaling Pathways : It modulates several intracellular signaling pathways that are critical for cell survival and proliferation.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:

  • FaDu Hypopharyngeal Carcinoma Cells : The compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating a potential role as an anticancer agent .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Studies have highlighted:

  • Cholinesterase Inhibition : It exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a mouse model of cancer. Mice treated with the compound showed significant tumor reduction compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved cognitive function as assessed by behavioral tests. This suggests it may protect against neurotoxic insults.

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